Fluparoxan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

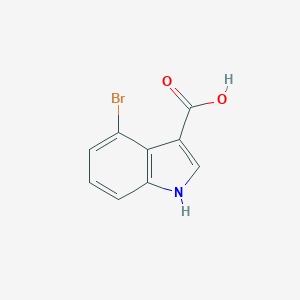

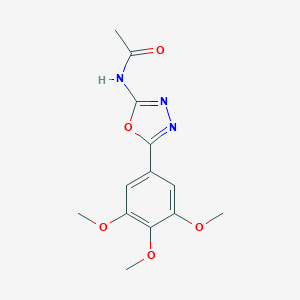

Fluparoxan is a potent and selective alpha 2-adrenergic receptor antagonist. It is known for its ability to cross the blood-brain barrier and increase the synaptic concentrations of noradrenaline by blocking the autoinhibitory feedback mechanism of presynaptic autoreceptors in noradrenergic neurons . This compound was initially developed as an antidepressant by Glaxo in the early 1980s but was discontinued due to a lack of clear clinical advantage over existing therapies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of fluparoxan involves the formation of a tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole structure. The key steps include:

- Formation of the benzodioxin ring.

- Introduction of the fluorine atom.

- Cyclization to form the pyrrole ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective fluorination, and cyclization reactions under controlled conditions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen and oxygen atoms in its structure.

Reduction: Reduction reactions can occur at the fluorine-substituted aromatic ring.

Substitution: Nucleophilic substitution reactions can take place at the fluorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the aromatic ring.

Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study alpha 2-adrenergic receptor antagonism.

Biology: Investigated for its effects on noradrenaline levels in the brain.

Mécanisme D'action

Fluparoxan exerts its effects by selectively blocking alpha 2-adrenergic receptors, particularly presynaptic autoreceptors in noradrenergic neurons. This blockade prevents the autoinhibitory feedback mechanism, leading to an increase in the synaptic concentrations of noradrenaline. The increased noradrenaline levels can enhance neurotransmission and potentially alleviate symptoms of disorders associated with noradrenaline deficiency .

Comparaison Avec Des Composés Similaires

Idazoxan: Another alpha 2-adrenergic receptor antagonist with similar properties but different selectivity profiles.

Yohimbine: A well-known alpha 2-adrenergic receptor antagonist with additional effects on other receptor types.

Uniqueness of Fluparoxan: this compound is unique due to its high selectivity for alpha 2-adrenergic receptors and its ability to cross the blood-brain barrier effectively. Unlike some other alpha 2-adrenergic receptor antagonists, this compound does not antagonize any variant of the imidazoline receptor, making it a valuable tool for studying the specific effects of alpha 2-adrenergic receptor antagonism .

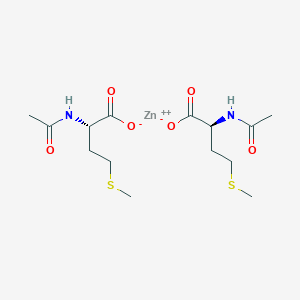

Propriétés

Numéro CAS |

105182-45-4 |

|---|---|

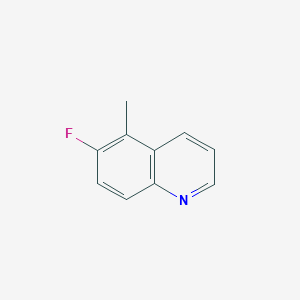

Formule moléculaire |

C10H10FNO2 |

Poids moléculaire |

195.19 g/mol |

Nom IUPAC |

(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole |

InChI |

InChI=1S/C10H10FNO2/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7/h1-3,8-9,12H,4-5H2/t8-,9-/m0/s1 |

Clé InChI |

XSOUHEXVEOQRKJ-IUCAKERBSA-N |

SMILES isomérique |

C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F |

SMILES |

C1C2C(CN1)OC3=C(O2)C=CC=C3F |

SMILES canonique |

C1C2C(CN1)OC3=C(O2)C=CC=C3F |

| 105182-45-4 | |

Synonymes |

fluparoxan fluparoxan hydrochloride, hemihydrate GR 50360 GR 50360A GR-50360 GR-50360A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.